molecular formula C22H19N3O4 B10871252 ethyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B10871252
M. Wt: 389.4 g/mol
InChI Key: IHOSUKKNJJWPIT-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and an ethyl benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Coupling Reactions: The benzimidazole and pyrrole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The carbonyl groups in the pyrrole ring can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Alcohol derivatives of the pyrrole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves binding to specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with the active sites of enzymes, inhibiting their activity. The pyrrole ring can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE: can be compared with other benzimidazole derivatives such as:

Uniqueness

The uniqueness of ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE lies in its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in medicinal and biological research.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C22H19N3O4/c1-4-29-22(28)15-5-7-16(8-6-15)25-20(26)11-19(21(25)27)24-12-23-17-9-13(2)14(3)10-18(17)24/h5-12H,4H2,1-3H3

InChI Key

IHOSUKKNJJWPIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3C=NC4=C3C=C(C(=C4)C)C

Origin of Product

United States

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